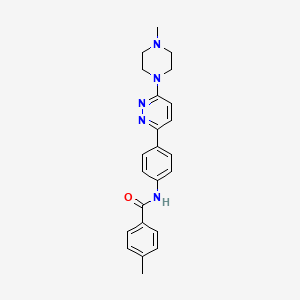

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amino-pyrazoles are a class of compounds that have been studied extensively due to their wide range of biological activities . They are considered privileged scaffolds in medicinal chemistry .

Synthesis Analysis

The synthesis of amino-pyrazoles has been a topic of interest in recent years. They are often synthesized as building blocks for the construction of diverse heterocyclic or fused heterocyclic scaffolds .Molecular Structure Analysis

The pyrazole ring, which is a common feature in amino-pyrazoles, consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis

Amino-pyrazoles have been used as reagents in a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and topological polar surface area can be computed .科学的研究の応用

Carbonic Anhydrase Inhibition and Potential Antitumor Applications

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide and its derivatives have been studied for their potential as carbonic anhydrase inhibitors, particularly in relation to tumor-associated isozyme IX. This enzyme plays a crucial role in various physiological processes and its inhibition has been associated with potential antitumor properties. Studies have demonstrated that certain derivatives of this compound exhibit potent inhibition of carbonic anhydrase IX, suggesting their potential application in cancer treatment (Ilies et al., 2003).

Antiviral Activity

Research into derivatives of 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide has also indicated their antiviral properties. In particular, studies have shown that certain synthesized derivatives exhibit anti-tobacco mosaic virus activity (Chen et al., 2010).

Gene Expression and Antitumor Screening

Another area of research involves the study of sulfonamide-focused libraries for their antitumor properties. Compounds derived from 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide have been evaluated in cell-based antitumor screens, revealing their potential as antitumor agents, particularly as cell cycle inhibitors (Owa et al., 2002).

作用機序

将来の方向性

特性

IUPAC Name |

5-amino-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-19-12-7-6-9(15)8-13(12)20(17,18)16-11-5-3-2-4-10(11)14/h2-8,16H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZSCGAIKRDEPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26724262 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2392659.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2392661.png)

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2392663.png)

![2-oxo-N-[4-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2392670.png)

![3-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2392675.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2392677.png)

![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2392678.png)

![N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2392679.png)